H-Gly-Asp-Gly-OH

Vue d'ensemble

Description

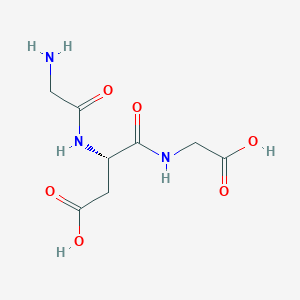

H-Gly-Asp-Gly-OH, also known as Glycylaspartylglycine, is a tripeptide composed of glycine, aspartic acid, and glycine. This compound is of significant interest in the field of peptide chemistry due to its structural simplicity and potential biological activities. Peptides like this compound are often studied for their roles in various biological processes and their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Gly-Asp-Gly-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid resin support. The synthesis begins with the attachment of the C-terminal amino acid (glycine) to the resin. Subsequent amino acids (aspartic acid and glycine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The choice of resin, protecting groups, and coupling reagents is optimized for large-scale production to minimize costs and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Asp-Gly-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical modification or enzymatic reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Enzymes like proteases or chemical reagents like carbodiimides can facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups. Substitution reactions can result in peptides with altered amino acid sequences .

Applications De Recherche Scientifique

Chemistry

- Model Compound : H-Gly-Asp-Gly-OH serves as a model compound in peptide synthesis studies. Researchers utilize it to optimize reaction conditions and improve yields in peptide production processes.

- Synthesis Techniques : It can be synthesized using solid-phase peptide synthesis (SPPS), allowing for controlled assembly of the peptide chain on a solid support. This method is widely adopted for producing high-purity peptides.

Biology

- Cell Signaling : This tripeptide is studied for its role in cell signaling and interaction with cell surface receptors, particularly integrins. These interactions are crucial for cellular attachment to the extracellular matrix (ECM) and influence various cellular processes such as migration, proliferation, and differentiation .

- Biochemical Pathways : this compound modulates several biochemical pathways, including signal transduction related to cell survival and apoptosis, gene expression alterations, and enzymatic activity modulation.

Medicine

- Therapeutic Potential : The compound is investigated for its potential therapeutic effects, including promoting wound healing and tissue regeneration. Its ability to influence integrin-mediated signaling pathways makes it a candidate for regenerative medicine applications .

- Drug Development : this compound is involved in the design of drug candidates targeting specific biological pathways, enhancing therapeutic efficacy against various diseases .

Industry

- Peptide-Based Materials : In industrial applications, this compound is utilized in the development of peptide-based materials and cosmetic formulations due to its biocompatibility and biological activity.

- Diagnostic Applications : The compound is also employed in developing diagnostic assays for disease detection through biomarker identification .

Case Studies

Several studies highlight the applications of this compound:

- Cell Adhesion Studies : Research has demonstrated that this tripeptide enhances cell adhesion to biomaterials used in tissue engineering. By modulating integrin signaling, it promotes better integration of implants with surrounding tissues.

- Wound Healing Research : In vitro studies have shown that this compound can accelerate wound healing processes by enhancing fibroblast migration and proliferation through integrin-mediated pathways .

- Neuroscience Applications : The compound has been investigated for its role in neurotransmitter function studies, contributing to the understanding of neurological disorders by influencing synaptic plasticity mechanisms .

Mécanisme D'action

The mechanism of action of H-Gly-Asp-Gly-OH involves its interaction with specific molecular targets, such as cell surface receptors. The peptide can bind to receptors, triggering intracellular signaling pathways that lead to various biological effects. For example, it may promote cell adhesion, migration, and proliferation, which are essential processes in wound healing and tissue regeneration .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Gly-Gly-OH: A tripeptide composed of three glycine residues, used as a model compound in peptide studies.

H-Asp-Gly-OH: A dipeptide composed of aspartic acid and glycine, studied for its biological activities.

H-Gly-Asp-OH: Another dipeptide with potential therapeutic applications

Uniqueness

H-Gly-Asp-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct biological activities. The presence of aspartic acid in the middle of the sequence allows for specific interactions with cell surface receptors and other biomolecules, making it a valuable compound for research and therapeutic applications .

Activité Biologique

H-Gly-Asp-Gly-OH, also known as Glycyl-Aspartyl-Glycine, is a tripeptide composed of glycine, aspartic acid, and glycine. Its molecular formula is C₇H₁₃N₃O₄, with a molecular weight of approximately 247.21 g/mol. This compound has garnered significant interest in various fields due to its biological activities, particularly in cell adhesion and signaling.

Target of Action

This compound primarily interacts with integrins , which are cell surface receptors that mediate cellular attachment to the extracellular matrix (ECM). This interaction is crucial for various cellular processes including migration, proliferation, and differentiation.

Mode of Action

The binding of this compound to integrins triggers a cascade of intracellular signaling pathways. These pathways can lead to changes in gene expression, modulation of enzymatic activity, and alterations in cell growth and differentiation.

Biochemical Pathways

The peptide can influence several biochemical pathways:

- Signal Transduction : It modulates pathways associated with cell survival and apoptosis.

- Gene Expression : Alters the transcriptional activity of genes involved in cell cycle regulation.

- Enzymatic Activity : Influences enzymes that participate in metabolic processes.

Pharmacokinetics

This compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys. Its stability and bioavailability can be influenced by factors such as pH and the presence of other compounds.

Cell Adhesion and Migration

Research indicates that this compound enhances cell adhesion to the ECM, promoting cellular migration essential for wound healing and tissue regeneration. This activity is particularly relevant in regenerative medicine where enhancing cellular responses can lead to improved healing outcomes.

Antioxidative Properties

Like many bioactive peptides, this compound exhibits antioxidative properties. This function helps mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases linked to oxidative damage .

Scientific Research

- Peptide Synthesis : this compound serves as a model compound in solid-phase peptide synthesis (SPPS), facilitating studies aimed at optimizing synthesis techniques.

- Cell Signaling Studies : Investigated for its role in understanding cell signaling mechanisms related to integrin interactions.

Medical Applications

- Wound Healing : Its ability to enhance cell adhesion makes it a candidate for therapeutic applications in wound healing and tissue engineering.

- Cancer Research : The peptide's role in modulating cell behavior is being explored for potential applications in cancer therapy .

Case Studies

Propriétés

IUPAC Name |

(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUENNJKZJSVCKD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311547 | |

| Record name | Glycyl-L-α-aspartylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10517-27-8 | |

| Record name | Glycyl-L-α-aspartylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-L-α-aspartylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.